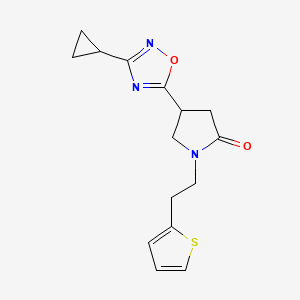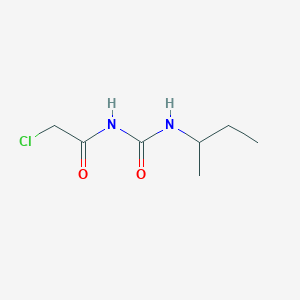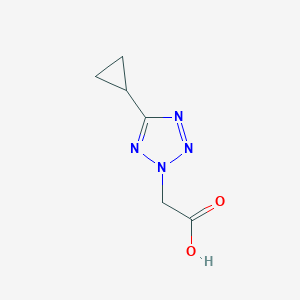![molecular formula C26H19ClFN3O2S B2733321 N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866873-21-4](/img/structure/B2733321.png)
N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H19ClFN3O2S and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Properties and Structural Insights
- Vibrational Spectroscopy and Molecular Structure : Studies have used Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) calculations, to characterize the vibrational signatures of related molecules. These techniques provide insights into the equilibrium geometry, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, shedding light on the stereo-electronic interactions that contribute to the molecule's stability. The analysis of vibrational spectral data and Hirshfeld surface analysis offers a deeper understanding of intermolecular contacts within the crystal structure (Jenepha Mary et al., 2022).
Potential Antiviral, Antimicrobial, and Anticancer Applications
- Antiviral and Antimicrobial Potential : Quantum chemical insight into the molecular structure and docking studies have indicated that similar compounds show promise as antiviral agents against SARS-CoV-2 due to their ability to interact irreversibly with the virus's protease. Additionally, in-silico docking highlights inhibition activity against viruses, suggesting potential antiviral applications. The compounds' vibrational analysis and drug-likeness properties based on Lipinski's rule support their pharmacokinetic properties, offering insights into their absorption, distribution, metabolism, excretion, and toxicity (Mary et al., 2020).
- Anticancer Activities : Several studies have synthesized and evaluated novel derivatives for their cytotoxic activity against cancer cell lines, such as breast and colon cancer cells. These compounds, by incorporating sulfonamide moieties and undergoing various chemical reactions, have been found to exhibit significant anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
Conformational and Crystal Structure Analysis
- Crystal and Molecular Structure : Detailed crystallographic studies have been conducted to understand the molecules' conformational behavior and crystal packing. These studies reveal the molecules' folded conformation and intramolecular hydrogen bonding, which are critical for understanding their chemical behavior and potential interactions in biological systems (Subasri et al., 2016; Subasri et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3O2S/c1-15-4-2-5-17-12-21-25(33-23(15)17)30-24(16-8-10-19(28)11-9-16)31-26(21)34-14-22(32)29-20-7-3-6-18(27)13-20/h2-11,13H,12,14H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWNFILQORFUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxyphenyl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide](/img/structure/B2733243.png)

![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2733249.png)

![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B2733251.png)

![ethyl 2-(2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2733253.png)
![4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2733255.png)

![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)
![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)
